N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
Description
This oxalamide derivative features a unique structural framework combining a 3-chloro-4-fluorophenyl group (R2) with a hybrid R1 substituent comprising a seven-membered azepane ring and a thiophen-3-yl moiety.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-chloro-4-fluorophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2S/c21-16-11-15(5-6-17(16)22)24-20(27)19(26)23-12-18(14-7-10-28-13-14)25-8-3-1-2-4-9-25/h5-7,10-11,13,18H,1-4,8-9,12H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJGPGNNVCWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, identified by its CAS number 946201-32-7, is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Azepane Ring : A seven-membered saturated nitrogen-containing ring.
- Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's aromatic properties.
- Oxalamide Moiety : A functional group that may enhance binding interactions with biological targets.
Molecular Formula
Molecular Weight
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The azepane ring may facilitate binding to receptors involved in neurotransmission, while the thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins. The oxalamide moiety likely forms hydrogen bonds that stabilize the compound's binding to its target.
Inhibition of Glycine Transporter 1 (GlyT1)
Research has indicated that compounds similar to this compound can act as novel inhibitors of GlyT1. For instance, modifications involving an azepane structure have shown increased potency in inhibiting GlyT1, with IC50 values around 37 nM for related compounds . This suggests potential applications in treating neurological disorders where glycine transport modulation is beneficial.
Pharmacokinetics
Pharmacokinetic studies have demonstrated favorable brain-plasma ratios for select compounds in this class, indicating good central nervous system (CNS) penetration. This characteristic is critical for compounds targeting neurological conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Oxalamide Derivatives with Halogenated Aromatic Groups
GMC-2 (N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)
- Structural Similarities : Shares the 3-chloro-4-fluorophenyl group (R2) with the target compound.
- Differences : Replaces the azepane-thiophene-ethyl R1 group with a 1,3-dioxoisoindolin-2-yl moiety.
- Activity : Demonstrated antimicrobial activity in vitro .
- Key Insight: The chloro-fluorophenyl group likely enhances binding to microbial targets, but the isoindolinone core may limit bioavailability compared to the azepane-thiophene system.
BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
- Structural Similarities : Contains a chloro-fluorophenyl group (positional isomer of the target compound) and a bicyclic R1 group.
- Activity: Functions as a CD4-mimetic compound with antiviral efficacy against immunodeficiency viruses .
- Key Insight: The guanidinomethyl and indenyl groups in BNM-III-170 enhance receptor binding, whereas the azepane-thiophene in the target compound may prioritize membrane permeability.
Compound 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide)
- Structural Features : Incorporates a trifluoromethyl group and a pyridyloxy side chain.
- Key Insight : Fluorine substituents improve metabolic stability, but the pyridyloxy group may introduce solubility challenges absent in the target compound’s thiophene moiety.
Oxalamides with Flavorant or Metabolic Profiles
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structural Features : Methoxybenzyl and pyridyl-ethyl substituents.
- Activity : Potent umami agonist (Savorymyx® UM33) .
- Metabolism : Rapidly metabolized in hepatocytes without amide hydrolysis, indicating stability in physiological conditions .
- Key Insight : The target compound’s azepane-thiophene group may confer slower metabolism compared to S336’s pyridyl-ethyl side chain.
JECFA Evaluated Oxalamides (No. 1768–1770)
- Safety Profile: NOEL values range from 8–100 mg/kg body weight/day, demonstrating low toxicity .
- Metabolism : High-capacity pathways (oxidation, conjugation) prevent saturation even at high doses.
- Key Insight : The chloro-fluorophenyl group in the target compound may necessitate additional toxicity studies compared to methoxy-substituted flavorants.
Comparative Data Table
Key Structural and Functional Insights
Role of Halogens : The 3-chloro-4-fluorophenyl group in the target compound and GMC-2/BNM-III-170 suggests a preference for halogenated aromatic rings in enhancing target binding (e.g., microbial enzymes or viral receptors) .
R1 Group Influence: Azepane-thiophene (target): Likely improves lipophilicity and bioavailability compared to isoindolinone (GMC-2) or pyridyl-ethyl (S336) groups. Bicyclic systems (BNM-III-170): Prioritize receptor specificity over broad-spectrum activity.
Metabolic Stability : Thiophene and azepane moieties may slow oxidative metabolism compared to methoxy or pyridyl groups in flavorants .
Preparation Methods
Preparation of 2-(Azepan-1-yl)-2-(Thiophen-3-yl)ethylamine
This intermediate is synthesized via a multi-step sequence:
Thiophene Functionalization :
- Thiophen-3-ylmagnesium bromide is reacted with acrylonitrile in tetrahydrofuran (THF) at −78°C to form 2-(thiophen-3-yl)propanenitrile.
- Yield : 68–72% (reported for analogous reactions).
Reductive Amination :
Preparation of 3-Chloro-4-Fluoroaniline
Commercially available 3-chloro-4-fluoroaniline is typically purified via vacuum distillation (b.p. 112–114°C at 15 mmHg) to >99% purity.
Oxalamide Bond Formation
The oxalamide backbone is constructed using a two-step condensation approach:
Step 1: Activation of Oxalic Acid Derivatives
Oxalic acid is converted to its diacid chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C.
Step 2: Sequential Amine Coupling
First Amine Coupling :
Second Amine Coupling :
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v):
- Purity : >98% (HPLC).
- Melting Point : 189–191°C.
Spectroscopic Data
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent-derived method employs microwave irradiation to accelerate the condensation step:
Solid-Phase Synthesis
Immobilization of the first amine on Wang resin enables stepwise coupling, though yields are lower (60–65%) due to resin incompatibility.
Reaction Optimization Challenges
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling azepane-thiophene and chloro-fluorophenyl precursors via oxalamide bond formation. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to link amine and carboxylic acid intermediates .
- Protection/deprotection : Protect reactive groups (e.g., hydroxyl or amine) using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent side reactions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (e.g., solvent polarity, temperature, catalyst loading) to improve yields (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify substituent connectivity (e.g., azepane’s methylene protons at δ 1.4–1.8 ppm, thiophene’s aromatic protons at δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] at m/z 459.15) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm) and aromatic C-H bends (~800 cm) .
Q. How does the solubility and stability of this compound vary under different pH and solvent conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), acetonitrile (HPLC compatibility), and aqueous buffers (pH 4–8). Poor aqueous solubility may require formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Oxalamide bonds may hydrolyze under strongly acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose optimization : Adjust dosing regimens (e.g., staggered administration) to account for rapid clearance observed in rodent models .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the azepane and thiophene moieties?
- Methodological Answer :
- Analog synthesis : Replace azepane with piperidine or morpholine rings to assess ring size impact on target binding .
- Thiophene modifications : Introduce methyl or halide substituents at the 4-position to evaluate electronic effects on receptor affinity .
- Biological assays : Compare IC values in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with potency .
Q. How can researchers address conflicting crystallographic and computational docking data for this compound’s target binding?
- Methodological Answer :
- Molecular dynamics simulations : Run 100-ns simulations to assess conformational flexibility of the azepane ring, which may adopt multiple binding poses .
- Co-crystallization trials : Use cryo-EM or X-ray crystallography with protein targets (e.g., kinases) to resolve ambiguities in ligand orientation .
- Mutagenesis studies : Validate predicted binding residues (e.g., Ala scanning) to confirm critical interactions .
Q. What in silico approaches are recommended for predicting off-target interactions and toxicity?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify shared features with known toxicophores (e.g., reactive quinones) .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
- Pan-assay interference (PAINS) filters : Screen for problematic substructures (e.g., Michael acceptors) using ZINC15 or ChEMBL tools .
Q. How can batch-to-batch variability in synthetic purity impact reproducibility in pharmacological studies?
- Methodological Answer :
- Quality control : Implement orthogonal purity checks (HPLC, H NMR) and reject batches with >2% impurities .
- Stability indicating assays : Use forced degradation (e.g., UV light, peroxide exposure) to identify degradation pathways affecting bioactivity .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 459.15 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 (ACD/Labs) | |
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) | |
| Thermal Stability | Stable ≤150°C (DSC analysis) |
Table 2 : Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 60:40 ACN/HO, 1.0 mL/min | Purity assessment (>98%) |
| LC-MS | ESI+, m/z 459.15 [M+H] | Metabolite identification |
| H NMR | DMSO-d6, 500 MHz | Structural confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
